Acid-Catalyzed Hydrolysis Kinetics: Ethyl β-D-Fructofuranoside Exhibits Significantly Greater Stability Than Ethyl α-D-Fructofuranoside
Ethyl beta-D-fructofuranoside demonstrates approximately 2-fold greater stability against acid-catalyzed hydrolysis compared to its alpha anomer under identical conditions. This difference is critical for selecting a robust glycoside for experiments or processes involving acidic environments. The beta anomer undergoes unimolecular heterolysis at a significantly slower rate than the alpha form [1].
| Evidence Dimension | Rate of Acid-Catalyzed Hydrolysis |
|---|---|
| Target Compound Data | Hydrolysis rate constant (k) is approximately 2-fold lower than that of the alpha anomer. |
| Comparator Or Baseline | Ethyl alpha-D-fructofuranoside (CAS 81024-99-9) |
| Quantified Difference | The hydrolysis rate of ethyl beta-D-fructofuranoside is about 50% slower than that of ethyl alpha-D-fructofuranoside. |
| Conditions | Aqueous perchloric acid, various temperatures. |
Why This Matters
This 2-fold stability advantage makes the beta anomer the preferred choice for applications requiring glycosidic bond stability under acidic conditions, such as in certain synthetic pathways or as a more durable research tool.
- [1] Lönnberg, H., & Gylen, O. (1983). The acid catalyzed hydrolysis of anomeric alkyl fructofuranosides. Journal of Carbohydrate Chemistry, 2(2), 177-188. View Source
